6-(p-トリル)ピコリン酸

説明

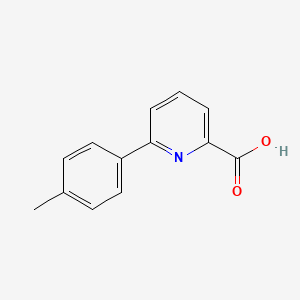

6-(4-Methylphenyl)pyridine-2-carboxylic acid is a useful research compound. Its molecular formula is C13H11NO2 and its molecular weight is 213.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality 6-(4-Methylphenyl)pyridine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(4-Methylphenyl)pyridine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

除草剤としての用途

“6-(p-トリル)ピコリン酸”とその誘導体は、除草活性について広く研究されています .

合成オーキシン系除草剤: ピコリン酸およびピコリン酸塩化合物は、注目すべき合成オーキシン系除草剤のクラスです . 近年、ハロキセフィンメチル(Arylex TM アクティブ)およびフロルピラウキセフィンベンジル(Rinskor TM アクティブ)という2つの新しいピコリン酸塩化合物が、新規除草剤として発売されました .

強力な除草活性の発見: 強力な除草活性を有する化合物を発見するため、33種類の4-アミノ-3,5-ジクロロ-6-(5-アリール置換-1-ピラゾリル)-2-ピコリン酸化合物を設計および合成しました . これらの化合物は、シロイヌナズナの根の成長に対する阻害活性を調べられました .

分子ドッキング解析: 分子ドッキング解析の結果、化合物V-7は、ピクロラムよりもオーキシンシグナル伝達F-ボックスタンパク質5(AFB5)レセプターに強くドッキングすることが明らかになりました .

出芽後除草活性: これらの新しい化合物の除草試験の結果、化合物V-8は、300 gha −1の用量でピクロラムよりも優れた出芽後除草活性を示し、この用量ではトウモロコシ、小麦、ソルガムに対しても安全であることが示されました .

作用機序

Target of Action

The primary target of 6-(p-Tolyl)picolinic acid, also known as 6-(4-METHYLPHENYL)-2-PYRIDINECARBOXYLIC ACID or 6-(4-Methylphenyl)pyridine-2-carboxylic acid, is zinc finger proteins (ZFPs) . ZFPs are involved in various biological processes, including viral replication and packaging, as well as normal cell homeostatic functions .

Mode of Action

6-(p-Tolyl)picolinic acid interacts with its targets by binding to ZFPs . This binding changes the structures of ZFPs and disrupts zinc binding, thereby inhibiting their function . This interaction results in the inhibition of viral replication and packaging, among other processes .

Biochemical Pathways

The compound affects the zinc transport pathway . By binding to ZFPs, it disrupts the normal functioning of this pathway, leading to downstream effects such as the inhibition of viral replication and packaging . It has also been shown to inhibit membrane fusion events during viral entry .

Pharmacokinetics

It is known that the compound is a pyridine carboxylate metabolite of tryptophan . More research would be needed to fully understand its pharmacokinetic properties and their impact on bioavailability.

Result of Action

The action of 6-(p-Tolyl)picolinic acid results in anti-viral effects . It has been shown to be effective against several enveloped viruses, including SARS-CoV-2 and influenza A virus . The compound’s action primarily inhibits membrane fusion events during viral entry .

Action Environment

It’s worth noting that the compound’s effectiveness can be influenced by the presence of other molecules, such as interferon gamma, with which it sometimes works in conjunction to affect immune responses .

生化学分析

Biochemical Properties

6-(4-Methylphenyl)pyridine-2-carboxylic acid plays a key role in zinc transport . As a therapeutic agent, it works by binding to zinc finger proteins (ZFPs), changing their structures, and disrupting zinc binding, thereby inhibiting function . ZFPs are involved in viral replication and packaging as well as normal cell homeostatic functions .

Cellular Effects

This compound has been shown to be an anti-viral in vitro and in vivo . It sometimes works in conjunction with other cytokines such as interferon gamma to affect immune responses . It inhibits the entry of enveloped viruses by targeting viral-cellular membrane fusion .

Molecular Mechanism

The molecule exerts its effects at the molecular level by binding to zinc finger proteins (ZFPs) in a way that changes their structures and disrupts zinc binding, inhibiting function . This interaction with ZFPs affects viral replication and packaging as well as normal cell homeostatic functions .

Metabolic Pathways

6-(4-Methylphenyl)pyridine-2-carboxylic acid is a catabolite of the amino acid tryptophan through the kynurenine pathway . It is suggested to assist in the absorption of zinc (II) ions and other divalent or trivalent ions through the small intestine .

特性

IUPAC Name |

6-(4-methylphenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-9-5-7-10(8-6-9)11-3-2-4-12(14-11)13(15)16/h2-8H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEXUERZPCHAIKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80509788 | |

| Record name | 6-(4-Methylphenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80509788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86696-72-2 | |

| Record name | 6-(4-Methylphenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80509788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。